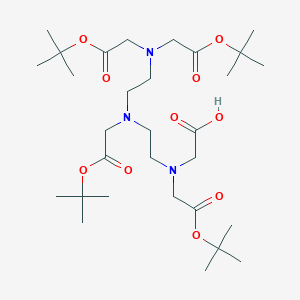

DTPA-tetra(tBu)ester

Overview

Description

Scientific Research Applications

DTPA-tetra(tBu)ester has a wide range of applications in scientific research:

Chemistry: Used as a chelating agent in coordination chemistry and catalysis.

Biology: Employed in the conjugation of peptides and proteins for imaging and therapeutic purposes.

Medicine: Utilized in radiopharmaceuticals for tumor imaging and therapy.

Industry: Applied in the preparation of metal complexes for various industrial processes.

Safety and Hazards

When handling DTPA-tetra(tBu)ester, it is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of accidental release, personnel should be evacuated to safe areas .

Mechanism of Action

Target of Action

DTPA-tetra(tBu)ester, also known as tetra-tBu-DTPA, is a bifunctional chelator . Its primary targets are various metal ions and certain organic molecules . The compound has multiple amino and carboxyl groups in its molecular structure, enabling it to form stable complexes with a variety of metal ions . It can also react with certain organic molecules to form compounds with specific functions .

Mode of Action

This compound interacts with its targets by forming stable complexes with metal ions . This is achieved through the exchange of its amino and carboxyl groups with the metal ions . Additionally, it can react with certain organic molecules, leading to the formation of compounds with specific functions .

Biochemical Pathways

The biochemical pathways affected by this compound primarily involve the separation, purification, and detection of metal ions . By forming stable complexes with metal ions, this compound can effectively separate these ions from their surroundings . This property makes it useful in various biochemical assays and research .

Result of Action

The primary result of this compound’s action is the formation of stable complexes with metal ions . This allows for the effective separation, purification, and detection of these ions . When reacting with certain organic molecules, this compound can form compounds with specific functions .

Biochemical Analysis

Biochemical Properties

The biochemical properties of DTPA-tetra(tBu)ester are largely defined by its role as a bifunctional chelator. It interacts with various biomolecules, particularly peptides and radionuclides, facilitating their conjugation . The nature of these interactions is primarily chelation, where this compound forms a stable complex with these biomolecules.

Cellular Effects

The cellular effects of this compound are primarily observed in the context of tumor cells. By facilitating the conjugation of peptides and radionuclides, this compound plays a crucial role in tumor pre-targeting . This can influence various cellular processes, including cell signaling pathways and cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through its bifunctional chelating activity. It forms stable complexes with peptides and radionuclides, thereby influencing their activity and function . This can lead to changes in gene expression and enzyme activity, particularly in the context of tumor cells.

Metabolic Pathways

This compound is involved in metabolic pathways through its role as a bifunctional chelator. It interacts with enzymes and cofactors, potentially influencing metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are likely influenced by its chelating activity. It may interact with transporters or binding proteins, affecting its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound is likely determined by its interactions with other biomolecules. It may be directed to specific compartments or organelles based on these interactions .

Preparation Methods

The synthesis of DTPA-tetra(tBu)ester involves the esterification of diethylenetriaminepentaacetic acid with tert-butyl alcohol. The reaction typically requires an acid catalyst and is carried out under reflux conditions . The industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high purity and yield .

Chemical Reactions Analysis

DTPA-tetra(tBu)ester undergoes several types of chemical reactions, including:

Chelation: It forms stable complexes with metal ions such as Fe, Mn, Cu, Pb, Cd, Zn, Ca, and Mg.

Substitution: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.

Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s stability under various oxidative and reductive conditions is noteworthy.

Common reagents used in these reactions include strong acids or bases for hydrolysis and metal salts for chelation. The major products formed are metal complexes and hydrolyzed derivatives .

Comparison with Similar Compounds

DTPA-tetra(tBu)ester is compared with other chelating agents such as ethylenediaminetetraacetic acid (EDTA) and nitrilotriacetic acid (NTA). While EDTA and NTA are also effective chelators, this compound offers higher stability and selectivity in forming metal complexes . Similar compounds include:

- Ethylenediaminetetraacetic acid (EDTA)

- Nitrilotriacetic acid (NTA)

- Ethylenediaminedisuccinic acid (EDDS)

- Iminodisuccinic acid (IDS)

This compound stands out due to its macrocyclic structure, which provides enhanced stability and selectivity .

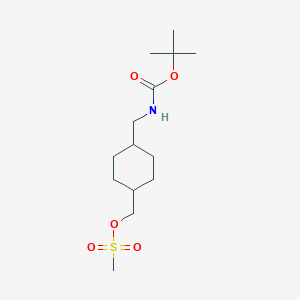

Properties

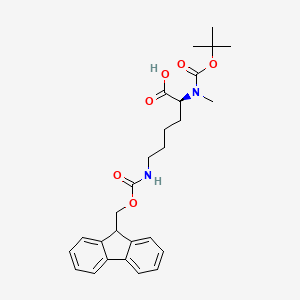

IUPAC Name |

2-[2-[2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]ethyl-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]ethyl-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H55N3O10/c1-27(2,3)40-23(36)18-31(13-15-32(17-22(34)35)19-24(37)41-28(4,5)6)14-16-33(20-25(38)42-29(7,8)9)21-26(39)43-30(10,11)12/h13-21H2,1-12H3,(H,34,35) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCYDHTFZLUTQLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CN(CCN(CC(=O)O)CC(=O)OC(C)(C)C)CCN(CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H55N3O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901101094 | |

| Record name | 14-(1,1-Dimethylethyl) 12-(carboxymethyl)-6,9-bis[2-(1,1-dimethylethoxy)-2-oxoethyl]-2,2-dimethyl-4-oxo-3-oxa-6,9,12-triazatetradecan-14-oate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901101094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

617.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180152-83-4 | |

| Record name | 14-(1,1-Dimethylethyl) 12-(carboxymethyl)-6,9-bis[2-(1,1-dimethylethoxy)-2-oxoethyl]-2,2-dimethyl-4-oxo-3-oxa-6,9,12-triazatetradecan-14-oate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=180152-83-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 14-(1,1-Dimethylethyl) 12-(carboxymethyl)-6,9-bis[2-(1,1-dimethylethoxy)-2-oxoethyl]-2,2-dimethyl-4-oxo-3-oxa-6,9,12-triazatetradecan-14-oate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901101094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

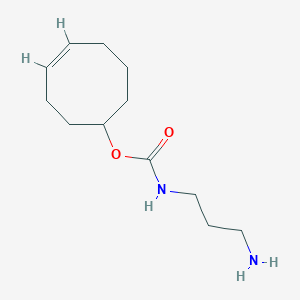

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}methyl)-3-methylbutanoic acid](/img/structure/B3246834.png)